molecular formula C18H18N2S B486227 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 313251-16-0

5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B486227
CAS No.: 313251-16-0
M. Wt: 294.4g/mol
InChI Key: LVPRSVKWTVJMGG-UHFFFAOYSA-N
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Description

5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C18H18N2S . It belongs to the 2-aminothiazole class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of potential pharmacological activities . The 2-aminothiazole core is a fundamental building block in several clinically applied drugs and is known for its versatility in synthetic organic chemistry . Researchers value 2-aminothiazole derivatives for their diverse biological activities. While the specific profile of this compound is under investigation, analogs in this chemical family have demonstrated promising properties in research, including antimicrobial, antifungal, and anti-inflammatory activities . Some related compounds are being studied for their potential to inhibit biofilm formation, such as that by Candida albicans , which is a primary clinical issue in fungal-related illnesses due to its heightened resistance to antifungal medication . Furthermore, the 2-aminothiazole scaffold has emerged as a privileged structure in the development of anticancer agents, with derivatives showing potent and selective nanomolar inhibitory activity against a wide spectrum of human cancerous cell lines, including breast, leukemia, lung, and colon cancers . The mechanism of action for such compounds is often linked to enzyme inhibition, such as of kinase targets . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate for the synthesis of more complex molecules or for biological screening in drug discovery programs .

Properties

IUPAC Name

5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-12-4-8-15(9-5-12)17-14(3)21-18(20-17)19-16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPRSVKWTVJMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α-Bromoketone Precursor

Bromination of 4,4'-dimethylbenzophenone methyl ketone using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields the α-bromoketone. Excess brominating agent ensures complete conversion, with reaction monitoring via TLC (Rf = 0.6 in hexane/ethyl acetate 4:1).

Thiazole Ring Formation

The α-bromoketone reacts with thiourea in ethanol/water (1:1) under reflux (80°C, 6–8 hours). Thiourea acts as both sulfur and nitrogen donor, facilitating cyclization. The reaction follows an SN2 mechanism, where the thiolate anion attacks the electrophilic α-carbon, followed by intramolecular amine nucleophilic attack to form the thiazole ring.

Reaction Conditions

ParameterValue
SolventEthanol/water (1:1)
Temperature80°C
Time6–8 hours
Yield68–74%

Post-reaction, the product precipitates upon cooling and is purified via recrystallization from ethanol.

Nucleophilic Aromatic Substitution at C4

Introducing the 4-methylphenyl group at C4 requires functionalizing 2-amino-4-bromo-5-methylthiazole through Ullmann or Buchwald-Hartwig coupling with p-toluidine.

Synthesis of 4-Bromo Intermediate

Bromination of 2-amino-5-methylthiazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C for 12 hours installs bromide at C4. The reaction is regioselective due to the electron-donating methyl group at C5.

Copper-Catalyzed Coupling

The 4-bromo intermediate undergoes Ullmann coupling with 4-methylaniline using CuI/L-proline catalyst in DMSO at 110°C for 24 hours.

Optimized Conditions

ComponentQuantity
4-Bromo intermediate1.0 equiv
4-Methylaniline2.2 equiv
CuI10 mol%
L-Proline20 mol%
BaseK₃PO₄ (2.0 equiv)
SolventDMSO
Yield62–65%

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A one-pot protocol combines α-bromoketone synthesis and cyclocondensation.

Procedure

  • Bromoketone Formation : 4,4'-Dimethylbenzophenone methyl ketone reacts with NBS in acetonitrile under microwave irradiation (100°C, 10 minutes).

  • Cyclocondensation : Thiourea and triethylamine are added, followed by microwave heating (120°C, 15 minutes).

Advantages

  • Total time: 25 minutes vs. 8 hours conventionally.

  • Yield improvement: 82% vs. 74%.

Characterization and Analytical Data

Spectroscopic Analysis

  • FTIR (KBr) : Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1510 cm⁻¹ (C=C aromatic).

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.39 (s, 3H, CH₃), 5.28 (br s, 2H, NH₂), 7.20–7.40 (m, 8H, aromatic).

  • ¹³C NMR : δ 21.4 (CH₃), 21.6 (CH₃), 118.2 (C5), 129.5–138.7 (aromatic carbons), 167.2 (C2).

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) shows >98% purity with retention time 12.3 minutes.

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Cyclocondensation74%8hLowHigh
Ullmann Coupling65%24hMediumModerate
Microwave-Assisted82%0.5hHighLow

The microwave method offers superior efficiency but requires specialized equipment. Cyclocondensation remains optimal for large-scale production due to lower costs and proven scalability.

Challenges and Optimization Strategies

  • Regioselectivity : Competing formation of 4-methyl regioisomer is minimized using bulky bases (e.g., DIPEA).

  • Purification : Silica gel chromatography (hexane/ethyl acetate 3:1) resolves N2- vs. C4-substituted byproducts.

  • Moisture Sensitivity : Reactions conducted under nitrogen atmosphere prevent thiourea hydrolysis.

Emerging Methodologies

  • Electrochemical Synthesis : Direct anodic oxidation of thiourea derivatives in the presence of α-ketones shows promise for greener synthesis.

  • Flow Chemistry : Continuous-flow reactors enhance heat transfer during exothermic cyclocondensation steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound serves as a building block in synthesizing more complex heterocyclic compounds. Its thiazole moiety is particularly useful in developing novel materials and pharmaceuticals.

Biology

Research indicates that 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine exhibits potential antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger .

Medicine

The compound has been explored for its anti-inflammatory and anticancer properties. Its derivatives have shown promise in inhibiting cancer cell proliferation and reducing inflammation in preclinical models. For instance, derivatives of thiazole compounds have been reported to exhibit cytotoxic effects against cancer cell lines .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and dyes. Its ability to act as an effective agent in these formulations enhances the performance of agricultural products and colorants.

Antimicrobial Activity

A study evaluated various derivatives of this compound for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 1 µg/mL, showcasing the compound's potential as a therapeutic agent .

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Compound AStaphylococcus aureus1
Compound BEscherichia coli2
Compound CAspergillus niger1

Anticancer Properties

Another investigation focused on the anticancer effects of thiazole derivatives derived from this compound. The study found that certain derivatives inhibited the growth of specific cancer cell lines by inducing apoptosis through various signaling pathways .

Mechanism of Action

The mechanism of action of 5-methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine depends on its specific biological target. In general, thiazole compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Activities/Properties Reference
5-Methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine N,4-bis(4-methylphenyl), 5-methyl 348.48* N/A (Theoretical)
4-(4-Chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine (24) 4-ClPh, Schiff base (N) 342.83 Cytotoxicity (MCF-7, DLA cell lines)
N-[(E)-benzylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine (26) 4-PhMe, Schiff base (N) 307.40 Moderate cytotoxic activity
5-Methyl-4-phenyl-1,3-thiazol-2-amine 4-Ph, 5-methyl 190.27 Structural simplicity
N-(4-Methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine (1) 4-Pyridinyl, N-4-MePh 281.37 PfAtg8-PfAtg3 interaction inhibitor

*Calculated based on C19H20N2S.

Key Observations :

  • Electron-Donating Groups : Methyl groups (e.g., 5-methyl) enhance stability via steric protection, while electron-withdrawing groups (e.g., Cl in compound 24) may polarize the thiazole ring, affecting binding interactions .

Pharmacological and Physicochemical Comparisons

Anti-Inflammatory Activity
  • Compound 4h (): 4-(4-Methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine demonstrated significant anti-inflammatory activity (IC50 = 1.2 μM) due to triazole-thiazole synergy. The target compound lacks triazole moieties, suggesting reduced potency in this context .
  • Compound 4i (): Chlorophenyl substituents improved activity over methylphenyl analogs, indicating halogen bonding may enhance target engagement .
Cytotoxicity
  • Compound 24 (): A 4-chlorophenyl substituent correlated with higher cytotoxicity (IC50 = 8.5 μM) compared to methylphenyl analogs, suggesting substituent electronegativity influences apoptosis pathways .
Crystallographic Behavior
  • Imidazole-4-imines (): Analogous compounds with twisted aryl planes (dihedral angle ~56°) exhibited robust crystal packing via C–H⋯N and π-π interactions. The target compound’s 4-methylphenyl groups likely adopt similar conformations, promoting stable crystal lattices .

Biological Activity

5-Methyl-N,4-bis(4-methylphenyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazole ring substituted with methyl and bis(4-methylphenyl) groups. Its molecular structure can be represented as follows:

C16H18N2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{S}

This structure is significant as the thiazole moiety is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiazole derivatives, including this compound. For instance, derivatives of thiazoles have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazole derivatives on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL depending on structural modifications.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-70.28Induces apoptosis via Bax/Bcl-2 ratio increase
Similar Thiazole DerivativeHepG29.6Cell cycle arrest at G2/M phase

Mechanism of Action : The mechanism involves inducing apoptosis through the upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2), leading to increased caspase activity in treated cells .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. In vitro tests have demonstrated significant antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Testing

A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds related to this compound showed notable activity.

PathogenMIC (µg/mL)Active Compound
Staphylococcus aureus6.255-Methyl Derivative
Escherichia coli105-Methyl Derivative
Candida albicans105-Methyl Derivative

Significant Findings : The minimal inhibitory concentration (MIC) values ranged from 6.25 to 10 µg/mL for various strains, indicating a broad spectrum of antimicrobial activity .

Q & A

Q. Key Conditions :

StepReagents/ConditionsTemperature/TimeYield Optimization
CyclizationPOCl₃, NaOH, H₂SO₄90°C, 3 hourspH adjustment (8–9) for precipitation
SubstitutionChloroacetyl chloride, DMFRoom temp to refluxBase (triethylamine) enhances reaction rate

How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Basic Research Question
Structural confirmation involves:

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .
    • NMR : ¹H NMR confirms aryl substituents (e.g., aromatic protons at δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm) .
  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For example, 1,3,4-thiadiazole derivatives show planar thiadiazole rings with intermolecular N–H···N hydrogen bonding .

Q. Crystallographic Data (Example) :

ParameterValue
Space GroupMonoclinic, P2₁/c
Unit Cella = 8.2 Å, b = 10.5 Å, c = 12.3 Å
Hydrogen BondingN–H···N (2.89 Å)

What methodologies are used to evaluate the biological activity of this compound, such as antimicrobial or anticancer properties?

Advanced Research Question

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .
    • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinity to targets like DNA gyrase or tubulin. Substituents like 4-methylphenyl enhance hydrophobic interactions .

Q. Data Contradiction Analysis :

  • Discrepancies in activity may arise from assay conditions (e.g., solvent polarity affecting compound solubility) or cell line variability. Cross-validation using orthogonal assays (e.g., fluorescence-based viability tests) is recommended .

How can computational methods like DFT or QSAR optimize the design of derivatives with enhanced activity?

Advanced Research Question

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to identify reactive sites. For example, electron-withdrawing groups on the thiazole ring increase electrophilicity .
  • QSAR Models : Correlate substituent parameters (e.g., Hammett σ values) with bioactivity. A 3D-QSAR model using CoMFA/CoMSIA guides the design of analogs with higher logP for improved membrane penetration .

Case Study : Derivatives with 4-methoxyphenyl groups showed 2-fold higher antifungal activity due to increased lipophilicity (logP = 3.2 vs. 2.5 for parent compound) .

What strategies resolve contradictions in reported biological data for this compound?

Advanced Research Question

  • Meta-Analysis : Compare studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Reevaluation : Verify compound purity via HPLC and confirm stereochemistry via X-ray .
  • Mechanistic Studies : Use knockout bacterial strains or enzyme inhibition assays to isolate target-specific effects .

Example : A 2020 study attributed inconsistent anticancer results to impurities in early synthetic batches; repurification (≥98% HPLC purity) restored activity .

How are molecular docking studies conducted to predict the binding mode of this compound to biological targets?

Advanced Research Question

Target Selection : Prioritize proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .

Docking Software : Use Schrödinger Suite or GOLD with flexible ligand settings.

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable) .

Key Finding : The 4-methylphenyl group forms π-π interactions with Phe149 of tubulin, explaining microtubule disruption observed in vitro .

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